Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Overview
Description
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is a chemical compound known for its application as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly effective in stabilizing polymers and coatings, making it a valuable additive in the production of plastics, paints, and other materials exposed to sunlight.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- typically involves the reaction of 2-(2H-benzotriazol-2-yl)phenol with tert-butyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the benzotriazole ring. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of aminophenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine, as well as alkylating agents like alkyl halides, are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols and benzotriazole derivatives, which have applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastics and coatings.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its potential use in photoprotection and as an ingredient in sunscreens.
Industry: Widely used in the production of UV-resistant materials, including automotive coatings, packaging materials, and textiles
Mechanism of Action
The mechanism of action of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- involves the absorption of ultraviolet radiation, which prevents the degradation of materials exposed to sunlight. The compound absorbs UV light and dissipates the energy as heat, thereby protecting the underlying material from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-: Another UV absorber with similar properties but different substituents.
Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-: Lacks the chlorine substituent, resulting in slightly different UV absorption characteristics.
Uniqueness
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is unique due to its specific combination of substituents, which provides enhanced UV absorption and stability compared to other similar compounds. The presence of the chlorine atom in the benzotriazole ring increases its effectiveness as a UV stabilizer, making it a preferred choice in various industrial applications .
Properties
CAS No. |
3287-17-0 |
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Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
4-tert-butyl-2-(5-chlorobenzotriazol-2-yl)phenol |
InChI |
InChI=1S/C16H16ClN3O/c1-16(2,3)10-4-7-15(21)14(8-10)20-18-12-6-5-11(17)9-13(12)19-20/h4-9,21H,1-3H3 |
InChI Key |
IEMHIOUNBGZEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
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